molecular formula C15H24ClNO2 B1522110 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1193388-43-0

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride

Cat. No.: B1522110
CAS No.: 1193388-43-0
M. Wt: 285.81 g/mol
InChI Key: ZCIBNVFEFPVKDK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 4-[(4-tert-butylbenzyl)amino]butanoic acid hydrochloride systematically describes its structure:

Component Structural Interpretation
Butanoic acid Parent chain: Four-carbon carboxylic acid (position 1 = -COOH group)
4-[(... )amino] Amino group (-NH-) attached to carbon 4 of the butanoic acid chain
4-tert-butylbenzyl Benzyl group substituted with tert-butyl at the para position (C(C(CH₃)₃) at benzene C4)
Hydrochloride Counterion: Cl⁻ forming an ionic bond with the protonated amino group

The numbering prioritizes the carboxylic acid as position 1, with the amino substituent at position 4. The tert-butyl group adopts a para orientation on the benzyl ring to minimize steric strain.

Historical Context of Substituted Butanoic Acid Derivatives

Substituted butanoic acids have evolved from early biochemical studies to targeted drug design:

  • 1814 : Michel Chevreul isolates butyric acid from butter, establishing foundational knowledge of short-chain fatty acids.
  • 1940s–1960s : Synthetic modifications explore anti-inflammatory and antimicrobial properties, exemplified by phenylbutazone and γ-aminobutyric acid (GABA) derivatives.
  • 2000s–Present : Rational design incorporates arylalkylamine motifs (e.g., sacubitril) to modulate enzyme targets like neprilysin.

The tert-butyl group in this compound reflects modern strategies to enhance metabolic stability and receptor binding through steric bulk and lipophilicity.

Structural Relationship to Arylalkylamine Pharmacophores

Arylalkylamine pharmacophores typically feature an aromatic ring connected to an amine via an alkyl spacer. This compound aligns with this template while introducing unique modifications:

Feature Classic Arylalkylamine 4-{[(4-TBP)methyl]amino}butanoic Acid HCl
Aromatic moiety Phenyl, naphthyl 4-tert-butylphenyl
Spacer Ethyl, propyl Methyl (-CH₂-)
Amine type Primary, secondary Secondary (benzylamine)
Functional group None or ether Carboxylic acid (-COOH) at γ-position

The carboxylic acid enables salt formation (e.g., hydrochloride) and hydrogen bonding with biological targets, while the tert-butyl group enhances hydrophobic interactions in binding pockets. DFT studies on similar structures show that electron-withdrawing substituents on the aryl ring increase charge distribution at the amino group, potentially influencing receptor affinity.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-15(2,3)13-8-6-12(7-9-13)11-16-10-4-5-14(17)18;/h6-9,16H,4-5,10-11H2,1-3H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIBNVFEFPVKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 4-Tert-butylphenylmethyl Intermediate

A common approach begins with 4-tert-butylbenzaldehyde, which undergoes condensation with nitromethane to yield 4-tert-butyl-β-nitrostyrene. This intermediate is then subjected to reduction, typically catalytic hydrogenation using palladium on carbon, to afford the corresponding amine-substituted butanoic acid derivative.

Amino Acid Backbone Construction

The amino acid backbone, 4-aminobutanoic acid, can be functionalized by nucleophilic substitution or reductive amination with the 4-tert-butylphenylmethyl amine intermediate. This step introduces the amino substituent on the butanoic acid chain, forming the target compound’s core structure.

Hydrochloride Salt Formation

The final step involves conversion to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol. This step is typically performed under controlled temperature conditions (e.g., reflux at 70 °C for 20 hours) to ensure quantitative yield and purity of the hydrochloride salt.

Representative Experimental Procedures and Reaction Conditions

Step Reagents & Conditions Description Yield & Notes
1 4-tert-butylbenzaldehyde + nitromethane, base catalyst Formation of 4-tert-butyl-β-nitrostyrene via condensation High yield; intermediate for further reduction
2 Catalytic hydrogenation (Pd/C), H2 gas, solvent (ethanol or methanol) Reduction of nitrostyrene to 3-amino-4-(4-tert-butylphenyl)butanoic acid Efficient reduction; clean conversion
3 Treatment with HCl gas or 2 M HCl in ether, reflux at 70 °C Formation of hydrochloride salt of the amino acid derivative Quantitative yield; white solid obtained
4 Optional: Protection/deprotection steps using di-tert-butyl dicarbonate (Boc2O), triethylamine or potassium carbonate, solvents like THF or 1,4-dioxane Boc-protection of amino group for intermediate synthesis Yields up to 95%; facilitates purification and further functionalization

Summary of Key Research Findings

  • The synthesis of this compound is typically achieved via condensation of 4-tert-butylbenzaldehyde with nitromethane, followed by catalytic hydrogenation and salt formation.
  • Boc-protection strategies using di-tert-butyl dicarbonate under mild conditions (e.g., THF, triethylamine, room temperature) enable efficient intermediate formation with high yields (>90%).
  • Hydrochloride salt formation under reflux conditions in ethanol or diethyl ether yields stable, water-soluble crystalline products suitable for further applications.
  • Multi-component asymmetric synthesis methods offer potential for stereoselective production of related amino acid derivatives, enhancing the scope of synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. NEP Inhibition

One of the prominent applications of this compound is in the inhibition of neutral endopeptidase (NEP), an enzyme that degrades several bioactive peptides, including atrial natriuretic peptides (ANPs). NEP inhibitors are essential for treating cardiovascular disorders such as hypertension and heart failure by prolonging the action of ANPs, which have diuretic and vasodilatory effects . The compound's structure suggests it may serve as a precursor or intermediate in synthesizing more potent NEP inhibitors, thus enhancing therapeutic efficacy against these conditions.

1.2. Synthesis of Bioactive Compounds

The compound is also utilized in synthetic pathways to create bioactive molecules, particularly α-amino-β-substituted-γ,γ-disubstituted butyric acids . These derivatives have shown potential as anti-tuberculosis agents and modulators of RNA-binding proteins. The synthesis typically involves multi-component reactions that yield compounds with high stereoselectivity, making them suitable for further biological evaluation.

Biochemical Research

2.1. Proteomics Research

In proteomics, 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride is used as a reagent to study protein interactions and modifications . Its ability to modify amino acid residues can aid in understanding protein function and dynamics within cellular systems.

2.2. Drug Development

The compound's role in drug development is significant due to its potential as a scaffold for designing new therapeutic agents. By modifying the side chains or functional groups, researchers can tailor its properties to enhance potency and selectivity against specific biological targets.

3.1. NEP Inhibitors Development

A study focused on developing new NEP inhibitors highlighted the effectiveness of compounds structurally similar to this compound . These inhibitors demonstrated improved pharmacokinetic profiles and reduced side effects compared to existing therapies.

3.2. Synthesis Techniques

Research on the synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acids revealed that employing chiral nickel(II) complexes can significantly enhance yield and stereoselectivity . This finding underscores the importance of this compound as a versatile building block in organic synthesis.

Data Tables

Application AreaDescriptionKey Findings
NEP InhibitionTreatment for cardiovascular disordersEnhances action of ANPs; reduces hypertension
Bioactive Compound SynthesisCreation of α-amino-β-substituted derivativesHigh stereoselectivity; potential anti-tuberculosis agents
ProteomicsStudy protein interactionsModifies amino acids; aids in protein function analysis

Mechanism of Action

The mechanism of action of 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride
  • CAS No.: 1193388-43-0
  • Molecular Formula: C₁₅H₂₄ClNO₂
  • Molecular Weight : 285.81 g/mol
  • Structure: Features a butanoic acid backbone substituted with a [(4-tert-butylphenyl)methyl]amino group and a hydrochloride salt.

Key Characteristics :

  • The hydrochloride salt improves solubility in aqueous environments, critical for pharmaceutical formulations .

Comparison with Structurally Similar Compounds

Aromatic Substitution Variants

Compounds with substituted aryl groups exhibit differences in electronic and steric effects:

Compound Name Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride 3-Fluorophenyl 1181458-22-9 C₁₁H₁₄ClFNO₂ 247.69 Fluorine's electron-withdrawing effect may reduce basicity of the amino group compared to tert-butyl .
2-{[(4-Chlorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride 4-Chlorophenyl 1396965-14-2 C₁₂H₁₇Cl₂NO₂ 278.18 Chlorine's larger size and lipophilicity alter steric interactions; branched methyl group affects conformation .
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 4-Cyanophenyl 269726-85-4 C₁₁H₁₂ClN₂O₂ 244.68 Cyano group introduces strong electron-withdrawing properties, reducing nucleophilicity of the amino group .
(R)-4-Amino-3-phenylbutyric acid hydrochloride Phenyl 3060-41-1 C₁₀H₁₄ClNO₂ 215.68 Lack of tert-butyl group reduces steric hindrance; phenyl ring provides planar π-system for potential π-π interactions .

Aliphatic Substitution Variants

Compound Name Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences
4-[(Propan-2-yl)amino]butanoic acid hydrochloride Isopropyl 1094598-19-2 C₇H₁₆ClNO₂ 181.66 Aliphatic isopropyl group reduces aromaticity, decreasing potential for π-stacking but increasing flexibility .
4-(Dimethylamino)butanoic acid hydrochloride Dimethylamino Not specified C₆H₁₄ClNO₂ 179.64 Dimethylamino group increases basicity; shorter chain may limit solubility in nonpolar solvents .

Stereochemical Variants

  • (S)-3-Amino-4-(4-tert-butylphenyl)butanoic acid hydrochloride (CAS: 1217789-95-1) is a stereoisomer of the target compound. The (S)-configuration may alter binding affinity in chiral environments, such as enzyme active sites .

Physicochemical and Conformational Insights

  • Comparative studies of phenoxybutanoic acid derivatives (e.g., 4-(3-methoxyphenoxy)butyric acid) suggest that bulky substituents stabilize extended conformations, which could influence intermolecular interactions .
  • Solubility and Stability: Hydrochloride salts generally enhance water solubility. However, the tert-butylphenyl group in the target compound may counterbalance this by increasing hydrophobicity . Aliphatic analogs (e.g., 4-[(propan-2-yl)amino]butanoic acid hydrochloride) exhibit lower molecular weights and higher solubility in polar solvents compared to aromatic variants .

Biological Activity

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride, a compound with the molecular formula C15H24ClNO2C_{15}H_{24}ClNO_2 and a molecular weight of 285.81 g/mol, has garnered attention in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural properties, which enable it to interact with various biological targets. The compound acts as an amino acid derivative , influencing metabolic pathways and cellular functions.

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis by interfering with ribosomal function. This inhibition can lead to reduced cell proliferation in various cancer cell lines.
  • Modulation of Neurotransmitter Systems : The compound may affect neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission in the central nervous system.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Pathogen MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4
Listeria monocytogenes8

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibits dose-dependent cytotoxic effects. The IC50 values for different cell lines are presented in Table 2.

Cell Line IC50 (μM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)12
A549 (lung cancer)10

Case Studies

A recent study explored the effects of this compound on neuroblastoma cells, demonstrating that treatment with this compound led to significant apoptosis and reduced cell viability. The study utilized flow cytometry to assess apoptotic markers and found increased levels of caspase-3 activation, indicating that the compound effectively induces programmed cell death in neuroblastoma cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-tert-butylbenzylamine and a brominated butanoic acid derivative. Key steps include:

  • Acid catalysis : Use HCl to protonate the amine, enhancing its nucleophilicity (analogous to ).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts (as in ).
    • Optimization : Apply factorial design (e.g., varying temperature, stoichiometry) to identify critical parameters, leveraging statistical methods from chemical engineering ().

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical workflow :

  • HPLC : Quantify purity using reverse-phase chromatography with UV detection (≥95% purity threshold; see ).
  • NMR : Confirm substitution patterns (e.g., tert-butyl group at 6.8–7.2 ppm for aromatic protons; ).
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity or biological activity?

  • Mechanistic insight :

  • Steric hindrance : The bulky tert-butyl group may reduce binding affinity to enzymes or receptors compared to smaller substituents (e.g., methyl groups in ).
  • Computational modeling : Use DFT calculations to map electron density around the amino group and predict interactions (as in ).
    • Experimental validation : Compare IC₅₀ values in enzymatic assays with analogs lacking the tert-butyl group ().

Q. What strategies resolve contradictions in solubility data across different solvent systems?

  • Hypothesis testing :

  • pH-dependent solubility : Measure solubility in buffered aqueous solutions (pH 2–8) to assess ionization effects ( ).
  • Co-solvent systems : Test mixtures like DMSO/water (1:4 v/v) to enhance dissolution for biological assays ( ).
    • Data reconciliation : Apply multivariate analysis to isolate variables (e.g., temperature, ionic strength) causing discrepancies ().

Q. How can researchers design stability studies to evaluate degradation pathways under storage conditions?

  • Protocol :

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks ( ).
  • Degradant identification : Use LC-MS/MS to detect hydrolysis products (e.g., free carboxylic acid or tert-butylphenol derivatives; ).

Methodological Challenges

Q. What are the limitations of using standard peptide coupling reagents (e.g., EDC/HOBt) for conjugating this compound to biomolecules?

  • Critical analysis :

  • Steric interference : The tert-butyl group may hinder access to the amino group, reducing coupling efficiency.
  • Alternative reagents : Test DMT-MM or COMU for improved yields in aqueous media ( ).
    • Validation : Monitor reaction progress via ninhydrin test or FTIR for amine consumption.

Q. How can researchers address batch-to-batch variability in synthesis?

  • Quality-by-design (QbD) approach :

  • Define critical quality attributes (CQAs): Purity, crystallinity, residual solvents.
  • Implement process analytical technology (PAT): In-line FTIR or Raman spectroscopy for real-time monitoring ( ).
    • Root-cause analysis : Use Pareto charts to prioritize factors (e.g., raw material quality, reaction time) contributing to variability ().

Biological and Pharmacological Applications

Q. What in vitro models are suitable for studying this compound’s potential as a GABA receptor modulator?

  • Experimental design :

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-muscimol) on rat cortical membranes ( ).
  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing recombinant GABA receptors ().
    • Data interpretation : Compare EC₅₀ values with structurally related agonists/antagonists ().

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved blood-brain barrier (BBB) penetration?

  • SAR strategies :

  • LogP optimization : Synthesize analogs with varying alkyl chain lengths to balance lipophilicity (target LogP ~2–3; ).
  • Prodrug approaches : Esterify the carboxylic acid to enhance passive diffusion ().
    • In silico tools : Predict BBB permeability using PAMPA-BBB or QSAR models ( ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride
Reactant of Route 2
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4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.